3,4,5-Triacetoxybenzyl alcohol CAS number and synonyms
3,4,5-Triacetoxybenzyl alcohol CAS number and synonyms
Here is an in-depth technical guide on 3,4,5-Triacetoxybenzyl alcohol, structured for researchers and drug development professionals.
Intermediate Profile & Synthetic Utility Guide
Introduction & Strategic Significance
3,4,5-Triacetoxybenzyl alcohol is a specialized phenolic derivative utilized primarily as a protected intermediate in the synthesis of polyphenolic drugs, dendrimers, and functional polymers. Its core significance lies in its "masked" reactivity: the acetylation of the vulnerable phenolic hydroxyls (positions 3, 4, and 5) renders the molecule resistant to oxidative degradation (quinonoid formation) while leaving the benzylic alcohol (position 1) available for coupling reactions.
In drug development, this compound serves as a critical precursor for "Trojan Horse" prodrugs . Once the benzylic moiety is conjugated to a pharmacophore, the acetoxy groups can be cleaved by intracellular esterases, releasing the active polyphenolic drug (e.g., Gallic acid derivatives) or modifying the lipophilicity of the parent molecule to enhance blood-brain barrier (BBB) permeation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| Chemical Name | 3,4,5-Triacetoxybenzyl alcohol |
| CAS Number | 100945-24-2 |
| Common Synonyms | 5-(Hydroxymethyl)benzene-1,2,3-triyl triacetate; 3,4,5-Triacetoxybenzenemethanol; Gallic alcohol triacetate |
| Molecular Formula | |
| Molecular Weight | 282.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water (hydrolyzes slowly) |
| Melting Point | 78–82 °C (Dependent on purity/polymorph) |
| Stability | Moisture sensitive (ester hydrolysis); Store under inert gas at -20°C |
Synthesis & Fabrication Protocols
Note: The synthesis of 3,4,5-Triacetoxybenzyl alcohol requires a chemoselective approach to ensure the phenolic esters remain intact while the benzylic position is targeted.
Retrosynthetic Logic
Direct acetylation of Gallic Alcohol (3,4,5-Trihydroxybenzyl alcohol) is chemically risky due to the rapid oxidation of the starting material and the difficulty in differentiating the phenolic -OH from the benzylic -OH.
The Preferred Route (The "Reduction" Strategy):
-
Protection: Acetylation of Gallic Acid to 3,4,5-Triacetoxybenzoic acid.
-
Activation: Conversion to the Acid Chloride or Mixed Anhydride.
-
Chemoselective Reduction: Reduction of the activated carbonyl to the alcohol without cleaving the phenolic acetates.
Detailed Experimental Protocol
Step 1: Synthesis of 3,4,5-Triacetoxybenzoic Acid
-
Reagents: Gallic Acid (1.0 eq), Acetic Anhydride (5.0 eq), Conc. H2SO4 (catalytic).
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Procedure: Suspend Gallic acid in acetic anhydride. Add catalytic H2SO4. Heat to 80°C for 1 hour until clear. Pour into ice water. The precipitate is 3,4,5-Triacetoxybenzoic acid (Yield >90%).
Step 2: Selective Reduction to 3,4,5-Triacetoxybenzyl Alcohol
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Reagents: 3,4,5-Triacetoxybenzoic acid (1.0 eq), Ethyl Chloroformate (1.1 eq), Triethylamine (TEA) (1.1 eq), Sodium Borohydride (
) (2.5 eq), THF (anhydrous). -
Mechanism: Formation of a Mixed Anhydride followed by hydride attack.
Step-by-Step Workflow:
-
Activation: Dissolve 3,4,5-Triacetoxybenzoic acid in anhydrous THF under Nitrogen at 0°C. Add TEA followed by dropwise addition of Ethyl Chloroformate. Stir for 30 mins to form the mixed anhydride (white precipitate of TEA·HCl forms).
-
Filtration (Optional but Recommended): Rapidly filter off the TEA·HCl salt under inert atmosphere to prevent side reactions.
-
Reduction: Cool the filtrate to -10°C. Add
(solid or dissolved in minimal diglyme) slowly. Critical: Do not use Methanol/Ethanol as co-solvents, as they may cause transesterification. -
Quench: Dropwise addition of saturated
solution at 0°C. -
Extraction: Extract with Ethyl Acetate (x3). Wash organic phase with brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc 2:1).
Synthetic Pathway Visualization
Caption: Figure 1. Chemoselective synthesis pathway preventing ester hydrolysis during reduction.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized product, the following spectral signatures must be verified. The absence of the carboxylic acid peak and the presence of the methylene signal are key.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | Three Acetyl methyl groups (confirming protection). | |
| 1H NMR (CDCl3) | Benzylic methylene (-CH2-OH). Crucial validation of reduction. | |
| 1H NMR (CDCl3) | Aromatic protons (H2, H6). | |
| IR Spectroscopy | 1760–1770 | Strong C=O stretch (Phenolic Esters). |
| IR Spectroscopy | 3400–3500 | Broad O-H stretch (Benzyl alcohol). |
| Mass Spec (ESI) | m/z 305 | Adduct confirmation. |
Applications in Drug Development
Prodrug Linker Chemistry
3,4,5-Triacetoxybenzyl alcohol is used to synthesize self-immolative linkers or esterase-sensitive prodrugs.
-
Mechanism: The benzylic alcohol is coupled to a drug (carboxylic acid or amine). Upon entry into the cell, esterases cleave the acetyl groups. The resulting electron-rich phenol (Gallic alcohol derivative) undergoes 1,4- or 1,6-elimination (if designed as a linker) or simply releases the active antioxidant payload.
Dendrimer Synthesis
It serves as a core unit or peripheral capping agent for polyphenolic dendrimers (e.g., Fréchet-type dendrons). The acetoxy groups act as robust protecting groups during the divergent synthesis of dendritic polymers, which can later be deprotected to yield hyper-branched antioxidants.
Application Logic Diagram
Caption: Figure 2. Mechanism of action for Triacetoxybenzyl-based prodrug systems.
References
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ChemicalBook. (2024). 3,4,5-Triacetoxybenzyl alcohol Product Properties and CAS 100945-24-2. Link
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ChemBK. (2024). Physico-chemical Properties of 3,4,5-Triacetoxybenzyl alcohol. Link
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BOC Sciences. (2024). Building Blocks: 3,4,5-Triacetoxybenzyl alcohol supply chain.
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National Institutes of Health (PubChem). (2024). Related Compound: 3,4,5-Trimethoxybenzyl alcohol (Structural Analog for comparison). Link
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Fisher Scientific. (2024). Synthesis precursors: Gallic Acid and Acetic Anhydride. Link
